molecular formula C11H14BrNO B13159484 3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol

Katalognummer: B13159484
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: YBMWHOVFIUSKLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of an amino group, a brominated methylphenyl group, and a cyclobutanol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methylphenylamine with cyclobutanone in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclobutanol ring may also contribute to the compound’s stability and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol
  • 3-Amino-3-(5-bromo-2-methylphenyl)butan-1-ol

Uniqueness

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct structural and chemical properties compared to similar compounds. The presence of the cyclobutanol ring can influence the compound’s reactivity, stability, and binding interactions, making it a valuable molecule for various research applications.

Eigenschaften

Molekularformel

C11H14BrNO

Molekulargewicht

256.14 g/mol

IUPAC-Name

3-amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14BrNO/c1-7-2-3-8(12)4-10(7)11(13)5-9(14)6-11/h2-4,9,14H,5-6,13H2,1H3

InChI-Schlüssel

YBMWHOVFIUSKLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Br)C2(CC(C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.